Cas no 541-50-4 (3-oxobutanoic acid)

3-Oxobutanoic acid, also known as acetoacetic acid, is a β-keto carboxylic acid with the molecular formula C₄H₆O₃. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s reactive keto and carboxyl groups enable its use in condensation reactions, such as the synthesis of heterocycles and complex organic molecules. It is also a key metabolite in biochemical pathways, including ketogenesis. The commercial product is typically supplied as a stable derivative (e.g., ethyl ester) or in solution to mitigate its inherent instability. Its high purity and consistent quality make it suitable for research and industrial applications requiring precise reactivity.
3-oxobutanoic acid structure
3-oxobutanoic acid structure
Product Name:3-oxobutanoic acid
CAS No:541-50-4
MF:C4H6O3
MW:102.088641643524
CID:370896
PubChem ID:96
Update Time:2025-05-21

3-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-oxo-
    • Acetoacetic Acid
    • Acetoacitic acid
    • 3-KETOBUTYRATE
    • 3-ketobutyric acid
    • 3-oxobutanate
    • 3-Oxobutyric acid
    • acetacetic acid
    • ACETOACETATE
    • acetoncarboxylic acid
    • Acetyl acetic acid
    • diacetic acid
    • 3-oxobutanoic acid
    • Butanoic acid, 3-oxo-, ion(1-)
    • Acetoacetate ion(1-)
    • 3-ketobutanoic acid
    • beta-Ketobutyric acid
    • Inchi: 1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)
    • InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-N
    • SMILES: CC(CC(=O)O)=O

Computed Properties

  • Exact Mass: 102.03200
  • Monoisotopic Mass: 102.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -0.4
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: Colorless oily liquid or crystal
  • Density: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 67-68 ºC
  • Boiling Point: 80 ºC (20 Torr)
  • Flash Point: 111.8±19.1 ºC,
  • Refractive Index: 1.4540 (estimate)
  • Solubility: Soluble (201 g/l) (25 º C),
  • PSA: 54.37000
  • LogP: 0.05010
  • pka: 3.58(at 18℃)
  • Solubility: It is miscible with water and ethanol

3-oxobutanoic acid Security Information

  • Hazardous Material transportation number:UN 1759
  • Safety Instruction: S26-S36
  • HazardClass:8
  • PackingGroup:III
  • Safety Term:S26;S36
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R36/37

3-oxobutanoic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 3-oxobutanoic acid

3-Oxobutanoic Acid (CAS No. 541-50-4): Properties, Applications, and Market Insights

3-Oxobutanoic acid, also known as acetoacetic acid, is a key organic compound with the CAS number 541-50-4. This β-keto acid plays a significant role in biochemical pathways and industrial applications. Its molecular formula is C4H6O3, and it exists as a colorless liquid at room temperature. The compound is widely studied due to its versatility in organic synthesis and its presence in metabolic processes.

The chemical properties of 3-oxobutanoic acid make it a valuable intermediate in various reactions. It exhibits both ketone and carboxylic acid functional groups, allowing it to participate in condensation, reduction, and decarboxylation reactions. Researchers often explore its role in the synthesis of pharmaceuticals, flavor compounds, and biodegradable polymers. Recent studies highlight its potential in sustainable chemistry, aligning with the growing demand for eco-friendly chemical processes.

In biochemical applications, 3-oxobutanoic acid serves as a precursor in the biosynthesis of ketone bodies, which are crucial for energy metabolism in humans and animals. This connection has sparked interest in its potential role in metabolic health research, particularly in studies related to diabetes management and ketogenic diets. These topics are currently trending in health and wellness communities, making acetoacetic acid a compound of increasing relevance.

The industrial uses of 3-oxobutanoic acid extend to the production of solvents, plasticizers, and specialty chemicals. Manufacturers value its reactivity and compatibility with various production processes. Recent market analyses indicate growing demand for this compound in the pharmaceutical sector, where it serves as a building block for active pharmaceutical ingredients (APIs). The compound's stability and purity are critical factors in these high-value applications.

From a safety perspective, proper handling of 3-oxobutanoic acid requires standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in cool, well-ventilated areas away from strong oxidizers. These handling considerations are particularly important for researchers investigating its biodegradation pathways or environmental impact – topics that frequently appear in scientific literature and regulatory discussions.

The analytical characterization of 3-oxobutanoic acid typically involves techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for quality control in industrial settings and for verifying the compound's identity in research applications. Recent advancements in analytical chemistry have improved the detection limits and accuracy for measuring this compound in complex matrices.

In the context of green chemistry initiatives, 3-oxobutanoic acid has attracted attention as a potential platform chemical for bio-based materials. Researchers are exploring its conversion into value-added products through catalytic processes and biotechnological routes. These developments align with current industry trends toward circular economy models and renewable feedstocks.

The global market for 3-oxobutanoic acid shows steady growth, driven by demand from pharmaceutical manufacturers and specialty chemical producers. Regional production capacities vary, with significant activity in North America, Europe, and Asia. Market analysts note increasing interest in high-purity grades of the compound for research and development purposes.

For researchers working with 3-oxobutanoic acid, proper storage conditions are essential to maintain its stability. The compound should be kept in tightly sealed containers under inert atmosphere when long-term storage is required. These practical considerations are frequently discussed in laboratory forums and chemical handling guidelines.

Future research directions for 3-oxobutanoic acid may focus on its potential in biomedical applications and material science. The compound's unique chemical properties continue to inspire innovative applications, particularly in fields combining chemistry and biology. As scientific understanding advances, new uses for this versatile molecule are likely to emerge.

In educational contexts, 3-oxobutanoic acid serves as an excellent example for teaching organic reaction mechanisms and metabolic pathways. Its presence in biochemistry curricula underscores its fundamental importance in both chemical and biological systems. This dual relevance makes it a frequent subject in academic discussions and research projects.

The regulatory status of 3-oxobutanoic acid varies by jurisdiction, but it generally falls under standard chemical safety regulations rather than specialized controls. Manufacturers and users should consult local regulations regarding chemical reporting requirements and safety data sheet (SDS) provisions. These compliance aspects are crucial for businesses operating in multiple markets.

Technological advancements in chemical synthesis have improved production methods for 3-oxobutanoic acid, leading to higher yields and reduced environmental impact. Modern approaches emphasize atom economy and energy efficiency, reflecting broader industry trends toward sustainable manufacturing. These developments are particularly relevant for companies seeking to enhance their environmental credentials.

In conclusion, 3-oxobutanoic acid (CAS No. 541-50-4) remains a compound of significant scientific and industrial interest. Its diverse applications span from pharmaceutical intermediates to biochemical research, with emerging potential in green chemistry initiatives. As research continues and market demands evolve, this versatile molecule will likely maintain its importance in various chemical sectors.

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